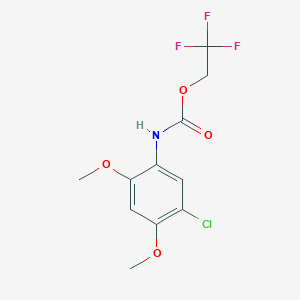

2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

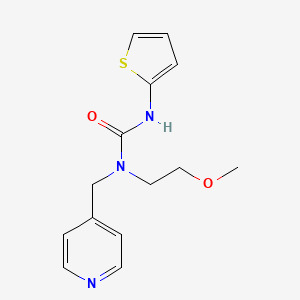

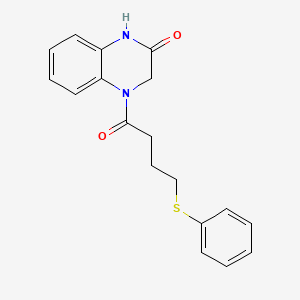

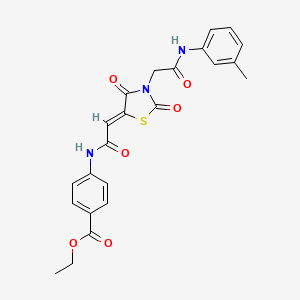

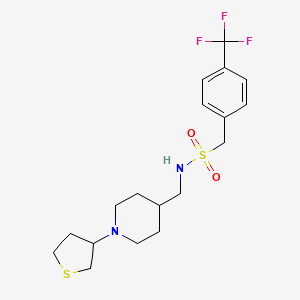

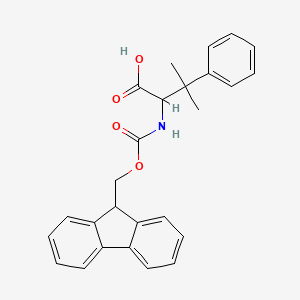

Compounds like “2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate” belong to a class of organic compounds known as carbamates . These are organic compounds containing the carbamate group, which is a carbonyl group (C=O) linked to an alkyl or aryl group through an oxygen atom, and to an amino group (NH2) or substituted amino group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with an isocyanate or a chloroformate . For example, the reaction of 5-chloro-2,4-dimethoxyaniline with 2,2,2-trifluoroethyl chloroformate could potentially yield “2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate”.Molecular Structure Analysis

The molecular structure of “2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate” would be characterized by the presence of a carbamate group, a trifluoroethyl group, and a 5-chloro-2,4-dimethoxyphenyl group .Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis, especially under acidic or basic conditions, to yield the corresponding amine and a carbamic acid or its salt . The carbamic acid or its salt can then decompose to yield carbon dioxide and the corresponding amine .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate” would depend on its molecular structure. For example, the trifluoroethyl group could impart increased volatility and lipophilicity compared to ethyl or methyl groups .Applications De Recherche Scientifique

Insecticidal Selectivity : A study by Fahmy, Chiu, and Fukuto (1974) in the "Journal of agricultural and food chemistry" demonstrated the selective toxicity of N-substituted biscarbamoyl sulfides, related to 2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate, as highly effective selective insecticides toxic to insects but substantially less so to mammals (Fahmy, Chiu, & Fukuto, 1974).

Chiral Stationary Phases in Liquid Chromatography : Research by Chankvetadze et al. (1997) in "Journal of Chromatography A" explored the use of similar compounds as chiral stationary phases for high-performance liquid chromatography (HPLC). These compounds showed excellent chiral recognition abilities, significantly modifying the polarities of the carbamate residues (Chankvetadze et al., 1997).

Synthesis of Trifluoroethylated Salts : Umemoto and Gotoh (1991) in the "Bulletin of the Chemical Society of Japan" synthesized various 2,2,2-trifluoroethyl onium triflates, demonstrating the practical application in the creation of trifluoromethylated olefins (Umemoto & Gotoh, 1991).

Development of Novel Polymers : Yin et al. (2005) in "Polymer" synthesized new fluorine-containing polyimides using a similar fluorinated aromatic diamine monomer. These polymers exhibited good solubility, thermal stability, and outstanding mechanical properties (Yin et al., 2005).

Organic Synthesis Applications : A study by Duan et al. (2016) in "Organic letters" utilized related compounds as a source of trifluoromethylcarbene, which was applied in Fe-catalyzed cyclopropanation of olefins, yielding trifluoromethylated cyclopropanes (Duan et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3NO4/c1-18-8-4-9(19-2)7(3-6(8)12)16-10(17)20-5-11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNJYJUORFDXQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)OCC(F)(F)F)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H-benzo[d]imidazol-5-yl 2-chloro-6-fluorobenzoate](/img/structure/B2629505.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![[3-(Methylamino)phenyl]methanol](/img/structure/B2629515.png)

![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2629518.png)

![9-Phenyl-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2629523.png)